4,6-Dichloro-5-(propan-2-yl)pyrimidine

Beschreibung

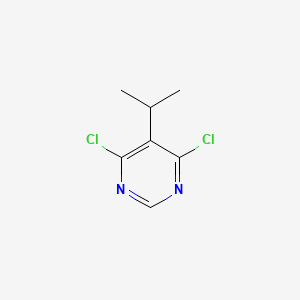

Structure

2D Structure

Eigenschaften

IUPAC Name |

4,6-dichloro-5-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(2)5-6(8)10-3-11-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEQNVJAKYNYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622790 | |

| Record name | 4,6-Dichloro-5-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89938-06-7 | |

| Record name | 4,6-Dichloro-5-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Properties and Synthesis of 4,6 Dichloro 5 Propan 2 Yl Pyrimidine

Physical and Chemical Properties

The defining characteristics of 4,6-Dichloro-5-(propan-2-yl)pyrimidine are summarized in the table below. The presence of the two chlorine atoms makes the carbon atoms at the 4 and 6 positions highly electrophilic and thus susceptible to attack by nucleophiles. The isopropyl group at the 5-position exerts a moderate electron-donating effect via induction and provides steric bulk, which can influence the regioselectivity of substitution reactions.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈Cl₂N₂ |

| Molecular Weight | 191.06 g/mol |

| CAS Number | 89938-06-7 |

| Canonical SMILES | CC(C)C1=C(N=CN=C1Cl)Cl |

Note: Specific experimental data such as melting and boiling points are not extensively reported in the public literature, reflecting its primary role as a synthetic intermediate.

Synthesis and Manufacturing

The synthesis of this compound (1) is achieved through a logical, multi-step process common for this class of compounds, starting from a substituted malonic ester.

Step 1: Synthesis of 4,6-Dihydroxy-5-isopropylpyrimidine (3)

The synthesis begins with the base-catalyzed condensation reaction between Diethyl 2-isopropylmalonate (2) and formamide. google.comnih.gov Typically, a strong base such as sodium ethoxide in ethanol (B145695) is used to facilitate the cyclization, forming the dihydroxy pyrimidine (B1678525) ring structure, 4,6-Dihydroxy-5-isopropylpyrimidine (3).

Step 2: Chlorination to this compound (1)

The crucial chlorination step involves the conversion of the dihydroxy intermediate (3) to the target dichloropyrimidine (1). This transformation is classically achieved by treating the dihydroxy compound with a powerful chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating. chemicalbook.commdpi.comgoogle.com The reaction effectively replaces the hydroxyl groups with chlorine atoms, yielding the final product.

Figure 1: Proposed synthetic route for this compound (1) from Diethyl 2-isopropylmalonate (2).

Figure 1: Proposed synthetic route for this compound (1) from Diethyl 2-isopropylmalonate (2).Chemical Reactivity of 4,6 Dichloro 5 Propan 2 Yl Pyrimidine

The primary mode of reactivity for 4,6-Dichloro-5-(propan-2-yl)pyrimidine is nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, and the electron-withdrawing nature of the pyrimidine (B1678525) ring stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution.

Amines, alcohols, and thiols can readily displace one or both chlorine atoms, depending on the reaction conditions and the stoichiometry of the nucleophile used. This high reactivity makes the compound an ideal scaffold for building molecular diversity. Studies on related 5-substituted dichloropyrimidines show that the substituent at the 5-position can influence the reaction rates and, in some cases, the regioselectivity of the substitution, although with identical leaving groups at the 4 and 6 positions, mixtures of products can be expected in sequential substitutions. nih.govmdpi.com

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 4,6-dichloro-5-(propan-2-yl)pyrimidine, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In the ¹H NMR spectrum, the isopropyl group's protons are expected to produce a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, arising from spin-spin coupling. The aromatic proton on the pyrimidine (B1678525) ring would appear as a singlet. Indicative chemical shifts for similar pyrimidine structures suggest the isopropyl methyl protons may appear around δ 1.3–1.5 ppm, while the pyrimidine proton is anticipated in the more deshielded region of δ 8.5–9.0 ppm.

The ¹³C NMR spectrum would corroborate this structure, showing distinct signals for the isopropyl methyl carbons (around δ 25–30 ppm) and the methine carbon. The carbons of the pyrimidine ring would resonate at lower fields (δ 150–160 ppm) due to the influence of the electronegative nitrogen atoms and chlorine substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Isopropyl -CH₃ | 1.3 - 1.5 (doublet) | 25 - 30 |

| Isopropyl -CH | 3.0 - 3.5 (septet) | 30 - 35 |

| Pyrimidine C-H | 8.5 - 9.0 (singlet) | 155 - 160 |

| Pyrimidine C-Cl | N/A | 150 - 160 |

| Pyrimidine C-C(isopropyl) | N/A | 120 - 130 |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers insight into the functional groups and bonding arrangements within a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to display characteristic absorption bands. These include C-H stretching vibrations from the isopropyl group and the aromatic ring, typically in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring are anticipated to appear in the 1400-1600 cm⁻¹ range. The C-Cl stretching modes would be observed at lower wavenumbers, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, complements FTIR analysis. nih.gov It is expected to show strong signals for the pyrimidine ring's symmetric stretching vibrations. The C-Cl bonds should also produce characteristic Raman shifts. The combination of FTIR and Raman data provides a more complete picture of the molecule's vibrational framework. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch (Aliphatic) | 2870 - 2960 | 2870 - 2960 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=N / C=C Ring Stretch | 1400 - 1600 | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Crystallographic data for a related compound, 4,6-dichloro-5-methylpyrimidine, reveals a monoclinic crystal system. nih.gov Similarly, 4,6-dichloro-5-methoxypyrimidine (B156074) crystallizes in the orthorhombic system. nih.govresearchgate.net It is plausible that this compound would adopt a similar crystal packing, likely influenced by weak intermolecular interactions.

Table 3: Illustrative Crystallographic Parameters from a Related Dichloropyrimidine Derivative

| Parameter | 4,6-dichloro-5-methylpyrimidine nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.463 (5) |

| b (Å) | 7.827 (5) |

| c (Å) | 11.790 (5) |

| β (°) | 93.233 (5) |

| Volume (ų) | 687.6 (7) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₈Cl₂N₂), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula. uni.lu

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern under electron ionization (EI) would likely involve the loss of a methyl group ([M-CH₃]⁺) from the isopropyl substituent or the loss of a chlorine atom ([M-Cl]⁺). Analysis of these fragments helps to piece together the molecular structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ³⁵Cl) |

| [M]⁺ | 190.0065 |

| [M+H]⁺ | 191.0137 |

| [M+Na]⁺ | 212.9957 |

| [M-CH₃]⁺ | 175.0 |

| [M-Cl]⁺ | 155.0 |

Data sourced from prediction databases. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyrimidine ring is an aromatic system, and as such, it exhibits characteristic π → π* and n → π* transitions. researchgate.net The absorption maxima (λ_max) are sensitive to the substituents on the ring. The chlorine and isopropyl groups on this compound will influence the energy of these transitions. The spectrum is expected to show strong absorption bands in the UV region, providing information about the electronic structure of the molecule. Theoretical studies on similar diazines like pyridine (B92270) and pyrazine (B50134) help in understanding the electronic properties and energy gaps of such heterocyclic systems. researchgate.netwikipedia.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Comprehensive computational studies utilizing Density Functional Theory (DFT) have become an indispensable tool for elucidating the structural, electronic, and thermodynamic properties of molecules. For 4,6-dichloro-5-(propan-2-yl)pyrimidine, DFT calculations provide fundamental insights into its molecular characteristics. These theoretical investigations are crucial for understanding its stability, reactivity, and potential interactions, complementing experimental findings. While specific, dedicated computational studies on this compound are not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from studies on closely related substituted dichloropyrimidines.

Geometry Optimization and Molecular Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles.

The pyrimidine (B1678525) ring, being aromatic, is expected to be largely planar. The key structural parameters of interest include the C-Cl, C-N, C-C, and C-H bond lengths, as well as the internal angles of the pyrimidine ring and the orientation of the isopropyl group relative to the ring. The presence of two bulky chlorine atoms and an isopropyl group at adjacent positions (4, 5, and 6) likely introduces some degree of steric strain, which may cause slight deviations from perfect planarity, such as minor puckering of the ring or twisting of the substituents.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide precise values for these parameters. By analogy with crystal structure data for similar molecules like 4,6-dichloro-5-methylpyrimidine, the C-Cl bond lengths are anticipated to be in the range of 1.73 Å, and the C-N bonds within the ring would exhibit lengths intermediate between single and double bonds, characteristic of an aromatic system.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are estimated values based on related structures. Precise data would require a specific DFT calculation for this molecule.

| Parameter | Predicted Value |

| C4-Cl Bond Length | ~1.73 Å |

| C6-Cl Bond Length | ~1.73 Å |

| C4-C5 Bond Length | ~1.40 Å |

| C5-C(isopropyl) Bond Length | ~1.51 Å |

| N1-C2 Bond Angle | ~128° |

| C4-C5-C6 Bond Angle | ~117° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the electron-donating capability of a molecule, while the LUMO indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be distributed primarily over the pyrimidine ring and the lone pairs of the nitrogen atoms. The LUMO, conversely, would be concentrated around the electron-deficient regions of the molecule, particularly the carbon atoms bonded to the highly electronegative chlorine atoms (C4 and C6). This distribution makes these positions susceptible to nucleophilic attack.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The electron-withdrawing nature of the two chlorine atoms significantly lowers the energy of the LUMO, making the molecule a good electrophile. FMO analysis helps predict that nucleophilic aromatic substitution (SNAr) reactions will be a dominant pathway for this compound, with nucleophiles preferentially attacking the C4 and C6 positions.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative) Note: Specific energy values require dedicated DFT calculations.

| Parameter | Description | Predicted Characteristic |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively low, indicating moderate electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low, indicating strong electron-accepting ability at C4/C6. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relatively small, suggesting high reactivity towards nucleophiles. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites and predicting intermolecular interactions.

In the MEP map of this compound, distinct regions of charge distribution would be visible:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are indicative of nucleophilic character. They are expected to be located around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons.

Positive Regions (Blue): These areas represent electron deficiency and electrophilic character. The most positive regions are anticipated to be near the hydrogen atoms and, significantly, on the C4 and C6 atoms, although this is often masked by the large negative potential of the adjacent chlorine atoms. The potential around the chlorine atoms themselves is complex, often showing a positive region on the outermost tip (a σ-hole) despite their high electronegativity.

Neutral Regions (Green): These areas, such as the hydrocarbon isopropyl group, have an intermediate potential.

The MEP map visually confirms the predictions from FMO analysis, highlighting the nitrogen atoms as sites for electrophilic attack (e.g., protonation) and the regions around the C-Cl bonds as the primary sites for nucleophilic attack.

Thermodynamic Parameters and Molecular Stability Analysis

DFT calculations can be used to compute various thermodynamic properties, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These parameters are essential for assessing the thermodynamic stability of the molecule and predicting the feasibility and spontaneity of its reactions.

By performing frequency calculations on the optimized geometry, one can obtain the zero-point vibrational energy (ZPVE), thermal energy, and specific heat capacity (Cv). A key outcome of frequency analysis is the confirmation that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). The calculated Gibbs free energy is particularly useful for determining the position of equilibrium in chemical reactions involving this compound.

Dipole Moment Calculations and Polarity Assessment

In this compound, the molecule is asymmetric. The highly electronegative chlorine and nitrogen atoms create significant bond dipoles. The vector sum of all individual bond dipoles results in a net molecular dipole moment. The two C-Cl bonds and the two C-N bonds contribute significantly to this moment. The final vector would likely point from the isopropyl group across the ring towards the region between the two nitrogen atoms. The magnitude of the dipole moment influences the molecule's physical properties, such as its boiling point, solubility in polar solvents, and its interactions with other polar molecules or biological receptors. A non-zero dipole moment confirms the polar nature of the compound. encyclopedia.pub

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful method for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, this is particularly useful for studying its characteristic nucleophilic aromatic substitution (SNAr) reactions.

By modeling the reaction coordinate, researchers can identify and characterize the structures and energies of reactants, transition states (TS), intermediates, and products. The SNAr mechanism typically proceeds through a two-step process involving a high-energy intermediate known as a Meisenheimer complex.

Computational studies can:

Map the Energy Profile: Calculate the activation energy (the energy barrier of the transition state) for the nucleophilic attack at both the C4 and C6 positions. This can help explain any observed regioselectivity in substitution reactions.

Characterize Intermediates: Optimize the geometry of the tetrahedral Meisenheimer complex formed when a nucleophile adds to the pyrimidine ring.

Analyze Transition States: Identify the transition state structures for the formation and collapse of the Meisenheimer complex. Vibrational frequency analysis can confirm the TS by identifying a single imaginary frequency corresponding to the reaction coordinate.

These models allow for a quantitative understanding of why and how the chlorine atoms are displaced by various nucleophiles (e.g., amines, alkoxides), providing a detailed picture of the molecule's chemical behavior at the atomic level.

Transition State Characterization and Energy Barrier Calculations

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed study of reaction pathways, including the identification of transition states and the calculation of activation energy barriers. These calculations are essential for predicting reaction kinetics and feasibility.

Density Functional Theory (DFT) is a common method used to model reaction profiles. researchgate.net By mapping the potential energy surface of a reaction, researchers can locate the transition state—the highest energy point along the reaction coordinate—which represents the energy barrier that must be overcome for reactants to be converted into products. ncert.nic.inmdpi.com For pyrimidine derivatives, these calculations can elucidate mechanisms such as nucleophilic substitution, amination, or cyclization. researchgate.netnih.gov

For instance, in the amination of a pyrimidine ring, DFT calculations can determine the Gibbs free energy of possible transition states, revealing which isomeric product is kinetically favored. researchgate.net The transition state for a proton elimination step, for example, can be the rate-determining step, and its energy relative to other potential pathways dictates the final product distribution. researchgate.net The energy difference between the reactants and the transition state is known as the activation energy (ΔG‡). mdpi.com A lower activation energy corresponds to a faster reaction rate.

Table 1: Hypothetical Energy Barriers for Reactions of a Pyrimidine Derivative

| Reaction Type | Computational Method | Calculated Activation Energy (ΔG‡) in kcal/mol |

|---|---|---|

| Nucleophilic Aromatic Substitution | DFT/B3LYP/6-31G(d) | 25.5 |

| C-N Cross-Coupling | M06-2X/def2-TZVPP | 21.8 |

This table presents illustrative data typical of computational studies on pyrimidine reactivity and is not based on experimental values for this compound.

Solvent Effects in Computational Reactivity Predictions

Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and mechanisms. rsc.org Computational models must account for these solvent effects to provide accurate predictions. Two primary approaches are used: implicit and explicit solvent models.

Implicit (or continuum) solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. nih.govchemrxiv.org This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. rsc.org These models are useful for predicting how a solvent's polarity might stabilize or destabilize reactants, transition states, and products, thereby altering the energy barrier of a reaction. rsc.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which may be crucial in certain reaction mechanisms. rsc.orgchemrxiv.org Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach where the reacting molecules are treated with high-level quantum mechanics and the surrounding solvent molecules are treated with less demanding molecular mechanics. chemrxiv.org

The choice of solvent can dramatically alter reaction outcomes, and computational models that incorporate solvent effects have become indispensable for achieving agreement between theoretical predictions and experimental results. chemrxiv.orgrsc.org

Quantum Chemical Studies on Pyrimidine Reactivity Profiles

Quantum chemical methods are widely used to investigate the intrinsic electronic properties of molecules, which govern their reactivity. mdpi.com For pyrimidine derivatives, these studies help explain their behavior in various chemical transformations.

Frontier Molecular Orbital (FMO) theory is a key concept in this area. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the electron-withdrawing nature of the two chlorine atoms and the pyrimidine ring's nitrogen atoms significantly lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack. researchgate.net Computational methods like DFT can be used to calculate these orbital energies and map the electron density, identifying the most likely sites for electrophilic or nucleophilic attack. nih.govnih.gov Molecular Electrostatic Potential (MEP) maps are another useful tool, providing a visual representation of the charge distribution and highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Table 2: Calculated Quantum Chemical Descriptors for a Generic Dichloropyrimidine Derivative

| Descriptor | Computational Method | Calculated Value |

|---|---|---|

| HOMO Energy | DFT/B3LYP/6-311G(2d,2p) | -7.2 eV |

| LUMO Energy | DFT/B3LYP/6-311G(2d,2p) | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP/6-311G(2d,2p) | 5.7 eV |

This table contains representative values to illustrate the output of quantum chemical calculations. The values are not specific to this compound.

Computational Design and Analysis of Pyrimidine-Based Ligand-Metal Interactions

The pyrimidine scaffold is a common feature in ligands used for coordination chemistry due to the presence of nitrogen atoms that can act as Lewis bases. researchgate.net Computational methods play a vital role in designing and understanding the interactions between pyrimidine-based ligands and metal ions.

Molecular docking and DFT calculations are used to predict and analyze the geometry of ligand-metal complexes. researchgate.netmdpi.com These studies can determine the preferred coordination sites on the pyrimidine ligand, predict the coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral), and calculate the binding energy between the ligand and the metal. mdpi.com

For a ligand like this compound, the nitrogen atoms of the pyrimidine ring are the most likely coordination sites. DFT calculations can be used to explore the electronic structure of the resulting metal complex, including the nature of the metal-ligand bond and the distribution of electron density. researchgate.net Analysis of the HOMO and LUMO of the complex can provide insights into its electronic properties and potential for applications in catalysis or materials science. mdpi.com Such computational screening allows for the rational design of new ligands with tailored properties for specific metal ions and applications, saving significant time and resources compared to a purely experimental approach. nih.govmdpi.com

Advanced Applications of Pyrimidine Scaffolds in Organic Synthesis and Catalysis

Design and Synthesis of Pyrimidine-Based Ligands for Transition Metal Catalysis

The electron-deficient nature of the pyrimidine (B1678525) ring, coupled with the reactive C-Cl bonds, makes 4,6-dichloropyrimidine derivatives ideal precursors for ligands in transition metal catalysis. The nitrogen atoms of the pyrimidine ring can coordinate with metal centers, and the chlorine atoms can be readily displaced to introduce various coordinating groups, enabling the synthesis of ligands with tailored electronic and steric properties.

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands for transition metals, largely due to their strong σ-donating properties which stabilize metal centers and promote catalytic activity. While imidazolium- and triazolium-based NHCs are most common, the development of NHCs from other heterocyclic systems, including pyrimidines, is an area of growing interest.

NHCs are typically generated by the deprotonation of a precursor salt, such as an azolium salt. In the context of pyrimidines, this involves creating a pyrimidinium salt that can be deprotonated at a carbon atom adjacent to a nitrogen, forming the carbene. The synthesis of pyrimidine-diimine (PᴾʸᵐDI) ligands, which are analogous to well-studied pyridine-diimine (PDI) systems, highlights the potential of the pyrimidine core in creating redox-active ligands. These ligands can participate in metal-mediated transformations, influencing the catalytic pathway. The synthesis often begins with a dihalopyrimidine, where the chloro groups are substituted to build the extended diimine structure, which can then be further modified to generate the NHC precursor.

Table 1: Common N-Heterocyclic Carbene (NHC) Scaffolds

| NHC Type | Heterocyclic Core | Key Features |

|---|---|---|

| Imidazolylidene | Imidazole | Strong σ-donor, widely used in catalysis. |

| Imidazolinylidene | Imidazoline | Saturated backbone, stronger σ-donor than imidazolylidene. |

| Triazolylidene | Triazole | Readily tunable electronic properties. |

| Pyrimidinylidene | Pyrimidine | Electron-deficient core, potential for redox-active ligands. |

Asymmetric catalysis is a critical field for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The design of effective chiral ligands is paramount to achieving high enantioselectivity. While C₂-symmetric ligands have historically dominated the field, there is a growing interest in nonsymmetrical modular ligands.

The development of chiral ligands based on the pyrimidine scaffold presents unique challenges and opportunities. Introducing chirality to the planar pyrimidine ring is a key step. This can be achieved by attaching chiral substituents to the ring, often by replacing the chloro groups of a precursor like 4,6-dichloro-5-(propan-2-yl)pyrimidine with chiral amines or alcohols. The resulting ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. Although pyridine-derived ligands are more established, the electronic properties of the pyrimidine ring offer a different and potentially advantageous platform for designing new classes of chiral ligands for reactions such as hydrogenations, C-H functionalization, and cross-coupling reactions.

Polyoxometalates (POMs) are a class of inorganic metal-oxide clusters with remarkable structural diversity and applications in catalysis, medicine, and materials science. The combination of POMs with organic ligands, particularly those containing pyrimidine units, allows for the construction of sophisticated metal-organic complexes and supramolecular architectures.

Pyrimidine-amide ligands are particularly effective in this context. They are synthesized by functionalizing a pyrimidine core with amide groups, which can act as potent hydrogen bond donors and acceptors, as well as coordination sites for metal ions. For instance, new semi-rigid organic ligands like N,N'-bis(4-pyrimidinecarboxamido)-1,2-cyclohexane have been used to construct POM-based metal-organic complexes. In these structures, the pyrimidine-amide ligand coordinates to metal ions (e.g., Cu²⁺), and these units are linked by POM anions (e.g., [SiMo₁₂O₄₀]⁴⁻) and hydrogen bonding interactions to form extended 2D or 3D supramolecular frameworks nih.gov. These hybrid materials have shown promise as supercapacitors and electrochemical sensors for detecting ions like Cr(VI) and Fe(III) nih.govnih.gov.

Pyrimidine Derivatives as Precursors for Architecturally Complex Heterocycles

The reactivity of the chloro-substituents in this compound makes it an excellent starting material for building more complex heterocyclic systems. The two chlorine atoms can be substituted sequentially, allowing for controlled, stepwise synthesis.

This scaffold is a key reagent for synthesizing disubstituted pyrimidines through tandem reactions, such as an initial amination followed by a Suzuki-Miyaura cross-coupling. This strategy provides access to a wide range of 4,6-disubstituted pyrimidines with diverse functionalities. Furthermore, 4,6-dichloropyrimidine is a precursor for macrocyclic structures like N-substituted azacalix nih.govpyrimidines, formed through condensation reactions nih.gov.

A more advanced strategy involves the Negishi cross-coupling of bis(4,6-dichloropyrimidin-5-yl)zinc with (het)arylsulfonium salts. This reaction creates complex (het)aryl-pyrimidines, which can be converted into fused polycyclic heterocycles, such as 7-deazapurines, through subsequent azidation and thermal cyclization mdpi.com. This methodology is particularly valuable for synthesizing modified nucleosides with potential cytotoxic or antiviral activities mdpi.com. Additionally, innovative deconstruction-reconstruction strategies allow for the transformation of the pyrimidine core itself into other nitrogen-containing heterocycles, such as substituted azoles, providing a powerful tool for late-stage diversification of complex molecules researchgate.net.

Table 2: Synthetic Routes from Dichloropyrimidine Precursors

| Precursor | Reaction Type | Product Class | Application |

|---|---|---|---|

| 4,6-Dichloropyrimidine | Tandem Amination & Suzuki Coupling | Disubstituted Pyrimidines | Ligand Synthesis, Medicinal Chemistry |

| 4,6-Dichloropyrimidine | Condensation | Azacalix nih.govpyrimidines | Macrocyclic Chemistry |

| bis(4,6-dichloropyrimidin-5-yl)zinc | Negishi Cross-Coupling | Fused Deazapurines | Modified Nucleosides, Antivirals |

Role of Pyrimidine Scaffolds in Material Science Research

In materials science, pyrimidine scaffolds are valued for their ability to direct the assembly of molecules into well-defined crystalline structures. The nitrogen atoms and halogen substituents on the ring are key players in forming non-covalent interactions that govern the architecture and properties of the resulting materials.

Supramolecular assembly relies on weak, directional, non-covalent interactions—such as hydrogen bonds, π-π stacking, and halogen bonds—to organize molecules into ordered solid-state structures. The pyrimidine ring is an excellent component for supramolecular design. Its nitrogen atoms are effective hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions nih.gov.

The presence of chlorine atoms on the scaffold, as in this compound, introduces the possibility of halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base (such as a nitrogen atom on another pyrimidine ring) nih.govresearchgate.net. This interaction is becoming an increasingly important tool in crystal engineering for designing functional materials researchgate.net.

In the crystal structure of the related compound 4,6-dichloro-5-methylpyrimidine, molecules are linked by C—H···N hydrogen bonds to form dimers nih.gov. In other dichloropyrimidine derivatives, short Cl···N contacts, which can be classified as halogen bonds, have been observed to generate three-dimensional frameworks. The interplay of these various non-covalent forces dictates the final crystal packing, influencing material properties like melting point, solubility, and even electronic characteristics. By understanding and controlling these interactions, researchers can design new crystalline materials with desired topologies and functions.

Future Directions and Emerging Research Avenues in Dichloropyrimidine Chemistry

Development of Novel Catalytic Systems for Enhanced Pyrimidine (B1678525) Functionalization

The functionalization of the pyrimidine core is central to accessing new chemical space. Future research is intensely focused on creating more sophisticated catalytic systems to overcome existing limitations in efficiency and selectivity.

A significant area of development is in transition-metal-catalyzed C–H functionalization. thieme-connect.comthieme-connect.com This strategy offers an atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized substrates. acs.org For a molecule like 4,6-dichloro-5-(propan-2-yl)pyrimidine, direct C-H activation at other positions on the pyrimidine ring or on the isopropyl substituent could open up new avenues for derivatization. Research is geared towards developing catalysts, often based on palladium, ruthenium, or manganese, that can operate under milder conditions and with greater functional group tolerance. researchgate.netnbinno.commdpi.commdpi.com The use of directing groups to control the site of C-H activation is a common strategy, although developing catalysts that can functionalize poorly reactive C-H bonds without such assistance is a major goal. researchgate.net

Advances in cross-coupling reactions also remain critical. While palladium-catalyzed methods like Suzuki, Stille, and Sonogashira couplings are well-established for functionalizing halopyrimidines, there is a continuous drive to develop more robust catalysts. acs.orgnih.govmdpi.com For this compound, the two chlorine atoms at the C4 and C6 positions are highly reactive towards palladium-catalyzed cross-coupling. acs.org Future catalysts, particularly those employing sterically hindered N-heterocyclic carbene (NHC) ligands, are being designed to offer unprecedented control over regioselectivity, allowing for the selective functionalization of one chloro-position over the other. nih.gov This is crucial for the sequential introduction of different substituents. nih.gov Furthermore, developing catalysts that are effective at very low loadings and are reusable aligns with the principles of green chemistry. mdpi.combohrium.com

The table below summarizes key catalytic systems and their applications in pyrimidine chemistry.

| Catalytic System | Reaction Type | Advantage | Potential Application for this compound |

| Palladium(II) Acetate / Ligand | C-H/C-H Oxidative Coupling | Direct arylation without pre-functionalization. thieme-connect.com | Functionalization of the C2-position. |

| Palladium / NHC Ligands | Cross-Coupling (e.g., Suzuki) | High selectivity and reactivity, even at room temperature. nih.gov | Controlled, sequential substitution at C4 and C6 positions. |

| Ruthenium Complexes | C-H Arylation / Annulation | Late-stage functionalization of complex molecules. researchgate.netresearchgate.net | Introduction of diverse aryl groups or fused rings. |

| Manganese Complexes | C-H Oxidation | Uses environmentally benign oxidants like H₂O₂. mdpi.com | Direct introduction of hydroxyl or other oxygen-containing groups. |

| Copper Catalysts | Cycloaddition / Tandem Reactions | Construction of complex fused pyrimidine systems. mdpi.com | Synthesis of novel polycyclic derivatives. |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Design and Synthesis

The synergy between computational power and synthetic chemistry is set to revolutionize how pyrimidine derivatives are discovered and made. Artificial intelligence (AI) and machine learning (ML) are transitioning from theoretical tools to practical assets in the laboratory. nih.gov

One of the most promising applications is in the de novo design of pyrimidine-based molecules with desired properties. nih.gov ML models, trained on vast datasets of known compounds and their biological activities, can predict the potential efficacy of novel structures. scirp.orgresearchgate.net For instance, a researcher could use an AI platform to generate derivatives of this compound predicted to have high inhibitory activity against a specific biological target. tandfonline.com These computational approaches significantly reduce the time and cost associated with synthesizing and screening large libraries of compounds by prioritizing the most promising candidates. nih.govmdpi.com

The table below outlines key AI and ML applications in pyrimidine chemistry.

| AI/ML Application | Description | Impact on Pyrimidine Chemistry |

| Predictive Modeling (QSAR) | Quantitative Structure-Activity Relationship models predict biological activity from chemical structure. scirp.orgarxiv.org | Rapidly screens virtual libraries of pyrimidine derivatives to identify high-potential candidates for synthesis. |

| Generative Models | Algorithms design novel molecular structures based on desired properties. | Creates entirely new pyrimidine scaffolds optimized for specific targets. |

| Retrosynthesis Prediction | AI identifies potential synthetic pathways for a target molecule. acs.orgnih.gov | Accelerates the design of efficient routes to complex pyrimidine-based compounds. |

| Reaction Outcome Prediction | ML models predict the yield, selectivity, and success of a chemical reaction. digitellinc.comcmu.edu | Optimizes reaction conditions for pyrimidine functionalization, reducing experimental effort. |

| Automated Synthesis | AI-driven robotic platforms execute synthesis plans. nih.gov | Enables high-throughput synthesis and optimization of pyrimidine libraries. |

Exploration of New Reaction Pathways and Advanced Selectivity Control in Pyrimidine Transformations

Beyond refining existing methods, a significant research thrust is the discovery of fundamentally new ways to modify the pyrimidine ring, with a major emphasis on achieving unprecedented levels of selectivity.

The regioselectivity of reactions on dichloropyrimidines is a persistent challenge. In nucleophilic aromatic substitution (SNAr) reactions of 2,4- or 4,6-dichloropyrimidines, substitution generally favors the C4/C6 position. acs.orgwuxiapptec.com However, this selectivity is highly sensitive to electronic and steric effects from other substituents on the ring. wuxiapptec.com The bulky isopropyl group at the C5 position of this compound would be expected to exert a strong influence. Future research will focus on developing reaction conditions and reagents that can override these intrinsic preferences. For example, recent studies have shown that using tertiary amine nucleophiles can invert the typical selectivity in SNAr reactions of 5-substituted-2,4-dichloropyrimidines, favoring substitution at the C2 position. nih.gov Applying such strategies to related scaffolds could provide access to previously difficult-to-synthesize isomers.

Another emerging area is the development of functional-group-divergent reactions. A recent breakthrough demonstrated a method for the C2-selective amination of pyrimidines via pyrimidinyl iminium salt intermediates. nih.govresearchgate.netacs.org This platform allows for the transformation of the intermediate into various amine products, providing flexibility from a single C-H functionalization event. nih.gov Exploring similar pathways for dichloropyrimidines could enable the installation of diverse functionalities at specific positions with high control.

Finally, chemists are exploring unconventional intermediates to achieve novel transformations. digitellinc.com The goal is to move beyond traditional substitution and coupling reactions to explore cycloadditions, ring-opening/ring-closing cascades, and other complex transformations that can rapidly build molecular complexity. For this compound, such pathways could lead to the synthesis of unique fused heterocyclic systems with novel three-dimensional structures. The ability to precisely control the stereochemistry of these transformations is also a key objective for future research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dichloro-5-(propan-2-yl)pyrimidine, and how can yield and purity be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key variables include solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalyst selection (e.g., Pd or Cu catalysts for cross-coupling). Purity can be enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC (>95% purity threshold) and confirm structure via H/C NMR and HRMS .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (δ 1.3–1.5 ppm for isopropyl protons; δ 8.5–9.0 ppm for pyrimidine protons) and C NMR (δ 25–30 ppm for CH(CH); δ 150–160 ppm for pyrimidine carbons).

- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H] at m/z 221.02.

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min.

Cross-validate with FT-IR (C-Cl stretch at 550–600 cm) and elemental analysis (C: 43.5%, H: 4.1%, N: 12.7%) .

Q. How do steric and electronic effects of the isopropyl and chloro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The isopropyl group induces steric hindrance, slowing reactions at the 5-position. Chlorine’s electronegativity activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at the 4- and 6-positions. Use DFT calculations (e.g., Gaussian 16) to map electron density and predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) shows >80% substitution at the 4-position under Pd(OAc) catalysis .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- Storage : -20°C in amber vials under nitrogen to prevent hydrolysis.

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Waste Disposal : Neutralize with 10% NaOH, then incinerate.

Monitor for acute toxicity (LD data inferred from analogs: ~200 mg/kg in rats) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for this compound?

- Methodological Answer : Contradictions (e.g., competing SNAr vs. radical pathways) can be resolved via:

- Isotopic Labeling : Use Cl to track substitution sites.

- Kinetic Studies : Monitor reaction rates under varying temps (Arrhenius plots) and pH.

- In-situ Spectroscopy : Raman or IR to detect intermediates.

Cross-reference with computational studies (e.g., transition state modeling in Gaussian) .

Q. What computational strategies predict the compound’s bioavailability and metabolic stability?

- Methodological Answer :

- ADME Prediction : Use SwissADME or Schrödinger’s QikProp for logP (calculated ~2.8), solubility (-3.2 logS), and CYP450 inhibition.

- MD Simulations : GROMACS for membrane permeability (lipid bilayer models).

Validate with in vitro assays (e.g., Caco-2 cell permeability) .

Q. How can theoretical frameworks guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Apply ligand-based drug design (LBDD):

- QSAR : Build models using IC data from analogs (e.g., pyrimidine-based kinase inhibitors).

- Docking Studies : AutoDock Vina with target proteins (e.g., EGFR or DHFR).

Prioritize derivatives with lower ΔG binding (<-8 kcal/mol) and synthetic feasibility (SYLVIA score >5) .

Q. What methodologies address discrepancies in spectroscopic data across different research groups?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.